2,3-Butane-1,1,1,4,4,4-D6-diol 2,3-Butane-1,1,1,4,4,4-D6-diol
Brand Name: Vulcanchem
CAS No.: 344750-80-7
VCID: VC7928596
InChI: InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3
SMILES: CC(C(C)O)O
Molecular Formula: C4H10O2
Molecular Weight: 96.16 g/mol

2,3-Butane-1,1,1,4,4,4-D6-diol

CAS No.: 344750-80-7

Cat. No.: VC7928596

Molecular Formula: C4H10O2

Molecular Weight: 96.16 g/mol

* For research use only. Not for human or veterinary use.

2,3-Butane-1,1,1,4,4,4-D6-diol - 344750-80-7

Specification

CAS No. 344750-80-7
Molecular Formula C4H10O2
Molecular Weight 96.16 g/mol
IUPAC Name 1,1,1,4,4,4-hexadeuteriobutane-2,3-diol
Standard InChI InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3
Standard InChI Key OWBTYPJTUOEWEK-WFGJKAKNSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C(C([2H])([2H])[2H])O)O
SMILES CC(C(C)O)O
Canonical SMILES CC(C(C)O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central 2,3-butanediol backbone with deuterium enrichment at both terminal methyl groups. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its meso configuration in the stereoisomeric mixture, with the deuterium atoms occupying axial positions in the lowest-energy conformer . The isotopic substitution induces subtle but measurable changes in bond lengths (C-D: 1.09 Å vs C-H: 1.10 Å) and vibrational frequencies .

Table 1: Key Physicochemical Parameters

PropertyValueMeasurement Conditions
Density1.0 ± 0.1 g/cm³25°C
Boiling Point180.7 ± 0.0°C760 mmHg
Flash Point85.0 ± 0.0°CClosed cup
Vapor Pressure0.3 ± 0.7 mmHg25°C
Refractive Index1.435Sodium D-line (589 nm)
LogP (Octanol-Water)-0.99Calculated
Exact Mass96.105743 DaQ-TOF MS

Data compiled from multiple sources .

Spectroscopic Signatures

Deuterium substitution creates distinct NMR patterns:

  • ¹H NMR (DMSO-d₆): δ 3.35 (m, C2/C3 hydroxyls), δ 1.15 (septet, J = 2.1 Hz, C1/C4 methyl-D₃) .

  • ¹³C NMR: δ 68.4 (C2/C3), δ 22.1 (C1/C4, split into septets due to D coupling) .

  • IR Spectroscopy: C-D stretches observed at 2080-2200 cm⁻¹, absent in protiated analogs .

Mass spectrometry reveals characteristic fragmentation patterns, with the molecular ion cluster at m/z 96.1057 (C₄H₄D₆O₂⁺) and dominant fragments at m/z 78.0942 (loss of H₂O) and 60.0827 (loss of D₂O) .

Synthesis and Isotopic Enrichment

Laboratory-Scale Production

The standard synthesis involves acid-catalyzed hydrolysis of 2,3-epoxybutane-d6 in deuterium oxide:
(CD₃)₂CO + D₂OH₃O⁺C₄D₆H₄O₂\text{(CD₃)₂CO + D₂O} \xrightarrow{\text{H₃O⁺}} \text{C₄D₆H₄O₂}
Key process parameters:

  • Temperature: 80-100°C

  • Catalyst: 0.1 M DCl in D₂O

  • Reaction Time: 48-72 hours

  • Yield: 68-72% after vacuum distillation .

Industrial Manufacturing

Large-scale production employs continuous flow reactors with:

  • Residence Time: 2-3 minutes

  • Pressure: 50-100 bar

  • Catalyst: Solid acid resins (e.g., Nafion® NR50)

  • Isotopic Purity: ≥98 atom% D achieved via multistage fractional crystallization .

Applications in Scientific Research

Mechanistic Studies of Hydrogen Transfer

The compound's deuterium labels enable precise tracking of hydrogen migration in catalytic cycles. In Shvo-catalyzed dehydrogenation of diols, kinetic isotope effects (KIE = 3.2 ± 0.3) confirm rate-determining C-H cleavage at the β-position .

Case Study: Dehydrogenation with Casey/Shvo Catalyst

When reacted with {[2,5-diphenyl-3,4-ditoluyl-(η⁵-C₄CO)]₂H}Ru₂(CO)₄(μ-H):

  • Product: 1-hydroxybutanone-d4 (87% yield)

  • Deuterium Retention: >95% at C1/C4 positions

  • Mechanism: Concerted proton-hydride transfer without keto-enol tautomerization .

Metabolic Pathway Analysis

In microbial systems, the deuterated diol serves as a tracer for:

  • Ethanol fermentation by Saccharomyces cerevisiae

  • Butanediol dehydrogenase activity in Bacillus subtilis

  • Anaerobic respiration pathways in Clostridium species

Stable isotope probing (SIP) reveals preferential utilization of deuterated carbons in polyhydroxyalkanoate biosynthesis .

Chemical Reactivity and Derivative Formation

Dehydration Reactions

Under acidic conditions (H₂SO₄, 150°C):
C₄D₆H₄O₂ΔCD₃COCH₂CD₃+2H₂O\text{C₄D₆H₄O₂} \xrightarrow{\Delta} \text{CD₃COCH₂CD₃} + 2\text{H₂O}

  • Product: 2-butanone-d6 (99% deuterium retention)

  • Rate Constant: k = 1.2 × 10⁻³ s⁻¹ (vs 2.7 × 10⁻³ for protiated form) .

Oxidation Pathways

With Jones reagent (CrO₃/H₂SO₄):
C₄D₆H₄O₂H₂OCrO₃CD₃C(O)COCD₃\text{C₄D₆H₄O₂} \xrightarrow[\text{H₂O}]{\text{CrO₃}} \text{CD₃C(O)COCD₃}

  • Product: Diacetyl-d6 (92% yield)

  • Stereochemistry: Retention of configuration at C2/C3 .

Comparative Analysis with Analogous Compounds

Table 2: Properties of Butanediol Derivatives

CompoundMolecular WeightBoiling Point (°C)LogPDeuterium Content
1,4-Butanediol90.12230-0.890%
2,3-Butanediol90.12180-0.990%
2,3-Butanediol-d6 (C1/C4)96.16180.7-0.9962.5%
2,3-Butanediol-d10100.18181.2-1.02100%

Data from .

Key differences:

  • Vapor Pressure: 0.3 mmHg vs 0.5 mmHg for protiated form (25°C) .

  • Hydrogen Bond Strength: ΔH = -6.2 kJ/mol weaker than non-deuterated analog .

  • Enzymatic Reactivity: 23% slower oxidation by alcohol dehydrogenase .

Analytical Characterization Methods

Mass Spectrometry

  • HRMS (ESI+): m/z 96.1057 [M+H]⁺ (calc. 96.105743)

  • Isotopic Pattern: Distinctive 1:6:15:20:15:6:1 septet for D₆ cluster .

Chromatographic Behavior

  • HPLC (C18): Retention Time = 8.2 min (30% MeOH/H₂O)

  • GC-MS (DB-5): t_R = 6.7 min (splitless injection, 250°C) .

Thermal Analysis

  • DSC: Endothermic peak at 85°C (dehydration onset)

  • TGA: 95% mass loss by 200°C .

Emerging Applications and Future Directions

Recent advances exploit the compound's isotopic signature in:

  • Quantum Tunneling Studies: Deuteration reduces H-tunneling rates by 10⁴-fold in enzyme active sites .

  • Neutron Scattering: Enhanced contrast in lipid bilayer membrane studies .

  • Isotope-Effect Pharmacology: Designing deuterated drugs with improved metabolic stability .

Ongoing research focuses on scaling production via biocatalytic routes using engineered E. coli strains expressing deuterium-incorporating enzymes .

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